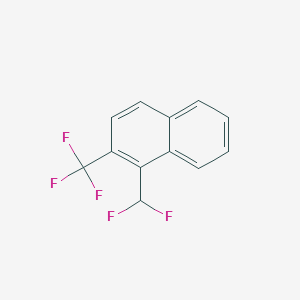
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene is an organic compound characterized by the presence of both difluoromethyl and trifluoromethyl groups attached to a naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene typically involves radical difluoromethylation and trifluoromethylation reactions. These reactions are often carried out using difluoromethyl and trifluoromethyl radical precursors under specific conditions to ensure high efficiency and selectivity .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance reaction efficiency and scalability. The use of photochemical reactions and metal-free catalysts can also be employed to achieve the desired product with minimal environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized naphthalene derivatives .
Applications De Recherche Scientifique
1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it a valuable probe in biological studies, particularly in the investigation of enzyme-substrate interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, especially in the development of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the production of advanced materials with enhanced properties, such as increased thermal stability and resistance to chemical degradation
Mécanisme D'action
The mechanism by which 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exerts its effects involves interactions with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
- 1-(Difluoromethyl)naphthalene
- 2-(Trifluoromethyl)naphthalene
- 1-(Trifluoromethyl)-2-(difluoromethyl)naphthalene
Comparison: Compared to its analogs, 1-(Difluoromethyl)-2-(trifluoromethyl)naphthalene exhibits unique properties due to the combined presence of both difluoromethyl and trifluoromethyl groups. This dual substitution enhances its chemical stability, lipophilicity, and ability to participate in diverse chemical reactions. These attributes make it a more versatile and valuable compound for various applications .
Propriétés
Formule moléculaire |
C12H7F5 |
|---|---|
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
1-(difluoromethyl)-2-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H7F5/c13-11(14)10-8-4-2-1-3-7(8)5-6-9(10)12(15,16)17/h1-6,11H |
Clé InChI |
DFWGITYQQPZCSE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[1,4-dihydro-3-(methylamino)-1,4-dioxo-2-naphthalenyl]-](/img/structure/B11866598.png)


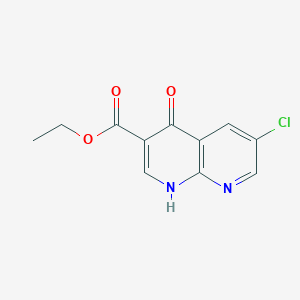
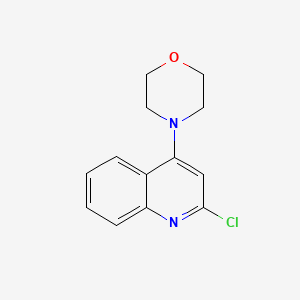
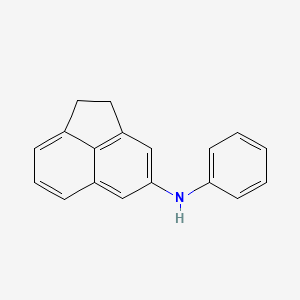
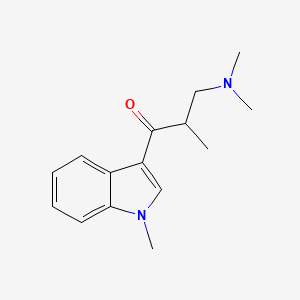


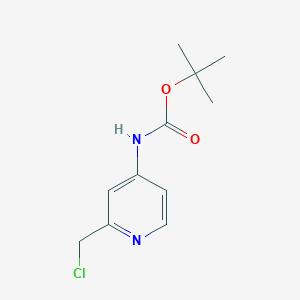


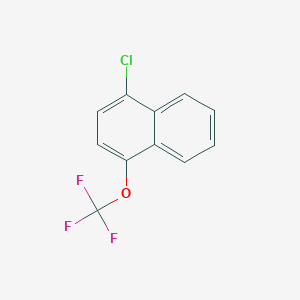
![8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11866679.png)
